2-Iodo-3-methoxythiophene
Overview
Description
2-Iodo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, known for their unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methoxythiophene typically involves the iodination of 3-methoxythiophene. One common method is the selective monoiodination of 3-methoxythiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are useful in electronic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Polymerization: Catalysts like ferric chloride or oxidative polymerization methods are employed for polymerization reactions.
Major Products:
Substitution Products: Aryl or vinyl-substituted thiophenes.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Polymers: Polythiophenes with enhanced electronic properties.
Scientific Research Applications
2-Iodo-3-methoxythiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-3-methoxythiophene in various applications is primarily based on its electronic properties. The presence of the iodine atom and methoxy group influences the electron density distribution in the thiophene ring, making it more reactive towards electrophilic and nucleophilic reagents. In organic electronics, the compound’s ability to form conjugated systems enhances charge transport and light-emitting properties .
Comparison with Similar Compounds
2-Bromo-3-methoxythiophene: Similar in structure but with a bromine atom instead of iodine.
2-Chloro-3-methoxythiophene: Contains a chlorine atom and is less reactive compared to the iodine derivative.
3-Methoxythiophene: Lacks the halogen substituent and has different electronic properties.
Uniqueness: 2-Iodo-3-methoxythiophene is unique due to the presence of the iodine atom, which significantly enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
2-iodo-3-methoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLWDRUSKHAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440793 | |
Record name | 2-Iodo-3-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64435-22-9 | |
Record name | 2-Iodo-3-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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